5-bromo-N-isobutyl-2-nitroaniline
Description
5-Bromo-N-isobutyl-2-nitroaniline (CAS: 863605-02-1) is a brominated nitroaniline derivative with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of 289.13 g/mol . Structurally, it consists of an aniline backbone substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and an isobutyl group attached to the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye manufacturing, owing to its electron-withdrawing nitro and bromine groups, which enhance reactivity in coupling and substitution reactions.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-(2-methylpropyl)-2-nitroaniline |
InChI |
InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
MCFWFQYEUPZLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 5-bromo-N-isobutyl-2-nitroaniline to other brominated nitroaniline derivatives allow for comparative analysis of their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Substituent Position and Type
The position and nature of substituents significantly influence the electronic and steric properties of these compounds:
- Electronic Effects: Fluorinated analogs (e.g., 5-bromo-4-fluoro-2-nitroaniline) exhibit enhanced electron-withdrawing capacity due to the fluorine atom, altering redox potentials and aromatic electrophilic substitution patterns .
Physicochemical Properties
- Lipophilicity: The isobutyl group in this compound confers higher lipophilicity (logP ≈ 2.8) compared to methyl (logP ≈ 1.9) or ethanolamine derivatives (logP ≈ 0.5), impacting solubility and membrane permeability .
- Thermal Stability : Nitroanilines with bulky N-substituents (e.g., isobutyl) show higher thermal stability than those with smaller groups, as observed in differential scanning calorimetry (DSC) studies .
Research Findings and Trends
Recent studies highlight the following trends:
- Fluorinated Derivatives : Fluorine incorporation (e.g., 5-bromo-4-fluoro-2-nitroaniline) improves bioavailability in antimicrobial agents, as reported in Journal of Medicinal Chemistry (2023) .
- Green Synthesis : Microwave-assisted synthesis of this compound reduces reaction time by 40% compared to conventional methods, per Organic Process Research & Development (2024) .
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